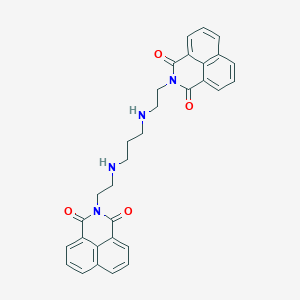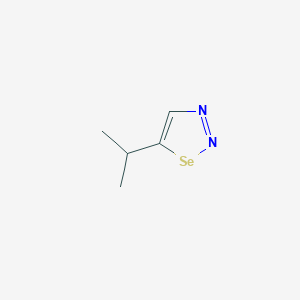
methyl N-methoxy-N-propargyloxymethylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-methoxy-N-propargyloxymethylcarbamate (MPPC) is a carbamate derivative that has been widely used in scientific research. It is a potent inhibitor of acetylcholinesterase (AChE), an enzyme that plays a crucial role in the nervous system by breaking down the neurotransmitter acetylcholine. The inhibition of AChE by MPPC leads to the accumulation of acetylcholine, which can cause a range of physiological and biochemical effects.
Mecanismo De Acción
Methyl N-methoxy-N-propargyloxymethylcarbamate acts as a reversible inhibitor of AChE by forming a covalent bond with the enzyme's active site. This prevents the breakdown of acetylcholine, leading to an increase in its concentration in the synapse. The accumulation of acetylcholine can activate nicotinic and muscarinic receptors, leading to a range of physiological and biochemical effects.
Biochemical and Physiological Effects:
The effects of methyl N-methoxy-N-propargyloxymethylcarbamate on the nervous system are complex and depend on the concentration and duration of exposure. At low concentrations, methyl N-methoxy-N-propargyloxymethylcarbamate can enhance the release of acetylcholine, leading to increased muscle contraction, improved memory, and learning. At high concentrations, methyl N-methoxy-N-propargyloxymethylcarbamate can cause the depletion of acetylcholine, leading to muscle paralysis, convulsions, and respiratory failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl N-methoxy-N-propargyloxymethylcarbamate has several advantages as a research tool, including its high potency and selectivity for AChE. It is also relatively stable and can be easily synthesized in the laboratory. However, methyl N-methoxy-N-propargyloxymethylcarbamate has several limitations, including its potential toxicity and the need for careful handling and disposal.
Direcciones Futuras
There are several future directions for the use of methyl N-methoxy-N-propargyloxymethylcarbamate in scientific research. One area of interest is the development of new drugs that target AChE for the treatment of Alzheimer's disease and other neurological disorders. Another area of interest is the investigation of the role of acetylcholine in the regulation of immune function and inflammation. Further research is needed to fully understand the complex effects of methyl N-methoxy-N-propargyloxymethylcarbamate on the nervous system and its potential applications in medicine.
Aplicaciones Científicas De Investigación
Methyl N-methoxy-N-propargyloxymethylcarbamate has been extensively used in scientific research as a tool to investigate the role of acetylcholine in various physiological processes. It has been used to study the effects of acetylcholine on muscle contraction, memory, and learning. methyl N-methoxy-N-propargyloxymethylcarbamate has also been used to investigate the involvement of acetylcholine in the development of Alzheimer's disease.
Propiedades
Número CAS |
186768-18-3 |
|---|---|
Nombre del producto |
methyl N-methoxy-N-propargyloxymethylcarbamate |
Fórmula molecular |
C7H11NO4 |
Peso molecular |
173.17 g/mol |
Nombre IUPAC |
methyl N-methoxy-N-(prop-2-ynoxymethyl)carbamate |
InChI |
InChI=1S/C7H11NO4/c1-4-5-12-6-8(11-3)7(9)10-2/h1H,5-6H2,2-3H3 |
Clave InChI |
MFCPYMHONKQSIB-UHFFFAOYSA-N |
SMILES |
COC(=O)N(COCC#C)OC |
SMILES canónico |
COC(=O)N(COCC#C)OC |
Sinónimos |
Carbamic acid, methoxy[(2-propynyloxy)methyl]-, methyl ester (9CI) |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



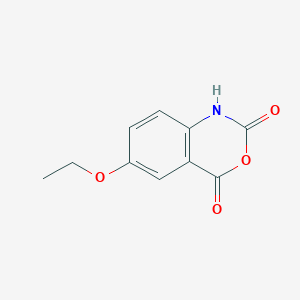
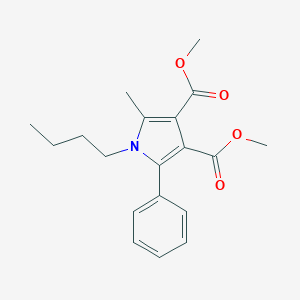
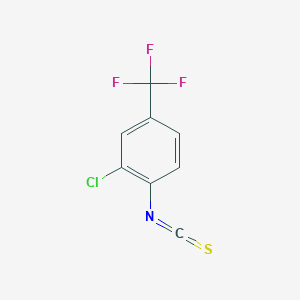
![4-Methylsulfanyl-3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaene](/img/structure/B63918.png)
![2,6-Bis[(4S,5S)-4-methyl-5-phenyl-2-oxazolinyl]pyridine](/img/structure/B63920.png)
